![molecular formula C15H24N4 B2828297 4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2097866-70-9](/img/structure/B2828297.png)
4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Scientific Research Applications
Antifungal Agents
A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents . The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .
Atypical Antipsychotic Agents
A series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles were synthesized in an effort to prepare novel atypical antipsychotic agents . The D2 and 5-HT2A affinity of the synthesized compounds was screened in vitro by radioligand displacement assays .
Apoptosis Inducers
Detailed biological studies suggested that certain compounds induced the apoptosis of BT-474 cells . The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells was in a concentration-dependent manner .
Antibacterial Agents
The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .
Pharmacokinetic Profile Improvement
The C-7 multi-ring substituents were chosen with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, improve DNA-topoisomerase complex binding mode and possibly gain anti-biofilm activity as an adjuvant mechanism of action .
Mechanism of Action
Target of Action
Similar compounds with piperazin-1-yl groups have been found to targetPoly (ADP-Ribose) Polymerase in human breast cancer cells and DNA gyrase in bacterial cells .
Mode of Action
For instance, certain piperazin-1-yl compounds have been found to inhibit the catalytic activity of their targets, leading to enhanced cleavage and phosphorylation . Another study found that piperazin-1-yl compounds could bind to DNA gyrase in a new mode, allowing for a more potent antibacterial effect .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell viability and apoptosis
Pharmacokinetics
It is noted that the physicochemical properties of similar compounds have been modified to improve their pharmacokinetic profile . This includes changes to size, charge, and lipophilicity, which can impact bioavailability.
Result of Action
Similar compounds have been found to produce loss of cell viability and induce apoptosis
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-12(2)18-7-9-19(10-8-18)15-13-5-3-4-6-14(13)16-11-17-15/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUFSXVEJWAOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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